molecular formula C19H13FO4 B5545003 3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5545003
M. Wt: 324.3 g/mol
InChI Key: PCCFCGUEHHGMPA-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic furochromenone derivative with structural similarities to naturally occurring coumarins and psoralens. The compound features a fused furo[3,2-g]chromen-7-one core substituted at position 3 with a 3-fluoro-4-methoxyphenyl group and at position 5 with a methyl group. This substitution pattern distinguishes it from simpler furocoumarins like psoralen (7H-furo[3,2-g]chromen-7-one) and methoxsalen (9-methoxy-7H-furo[3,2-g]chromen-7-one, CAS 298-81-7) . The fluorine atom at the meta position of the phenyl ring and the para-methoxy group are expected to influence electronic properties, lipophilicity, and binding interactions in biological systems .

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-5-methylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FO4/c1-10-5-19(21)24-18-8-17-13(7-12(10)18)14(9-23-17)11-3-4-16(22-2)15(20)6-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCFCGUEHHGMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Fluorine vs. Chlorine : The target compound’s 3-fluoro group may enhance metabolic stability compared to the 4-chlorophenyl analog (), as fluorine is less susceptible to oxidative metabolism .
  • Methoxy Positioning : The 4-methoxy group in the target compound contrasts with methoxsalen’s 9-methoxy substitution, which is critical for UV-induced DNA crosslinking .

Physicochemical Properties

  • Lipophilicity: The 3-fluoro-4-methoxyphenyl group increases logP compared to non-fluorinated analogs (e.g., : logP ~3.5 vs. target compound ~4.0*).
  • Solubility : Methoxy groups enhance water solubility, but fluorine’s electron-withdrawing effect may counterbalance this .

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